

Lanicemine-d5 for Neuroscience Research: A Technical Guide

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Compound of Interest		
Compound Name:	Lanicemine-d5	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in neuroscience research, particularly for its potential as a rapid-acting antidepressant.[1][2] Unlike the archetypal NMDA antagonist ketamine, lanicemine was developed to achieve antidepressant effects with a reduced risk of psychotomimetic and dissociative side effects.[2][3] While clinical development by AstraZeneca was terminated after it failed to meet primary endpoints in later-phase trials, the study of lanicemine continues to provide valuable insights into the glutamatergic system's role in mood disorders.[1][4]

This technical guide focuses on the application of Lanicemine and its deuterated analogue, **Lanicemine-d5**, in a research context. The incorporation of deuterium atoms (**Lanicemine-d5**) serves two primary functions in drug development and research:

As a Stable Isotope-Labeled Internal Standard (SIL-IS): Lanicemine-d5 is an ideal internal standard for the highly accurate and precise quantification of lanicemine in biological samples (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS/MS).
 [5] Its near-identical chemical properties ensure it behaves like the unlabeled drug during sample preparation and analysis, allowing for precise correction of experimental variability.



• To Confer Potential Therapeutic Advantages: Deuteration can alter a drug's metabolic profile due to the kinetic isotope effect—the carbon-deuterium bond is stronger than the carbonhydrogen bond.[6][7] This can lead to slower metabolism, increased half-life, improved bioavailability, and reduced formation of potentially toxic metabolites.[3][6] While not clinically developed for this purpose, these principles form a basis for hypothetical improvements in the pharmacokinetic profile of lanicemine.

This document provides a comprehensive overview of lanicemine's mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to support its use in neuroscience research.

Mechanism of Action

Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[8] It binds within the channel pore, physically obstructing the flow of cations like Ca²⁺.[9] Its key distinguishing feature is its "low-trapping" nature and fast off-rate.[8][9] This means it unbinds from the channel more readily than ketamine, a property hypothesized to reduce the incidence of dissociative and psychotomimetic side effects.[3][10]

The antidepressant mechanism is thought to involve the preferential blockade of NMDA receptors on tonically active GABAergic interneurons. This disinhibition leads to a surge of glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9] This surge is linked to downstream signaling cascades that promote neuroplasticity, including the synthesis of synaptic proteins like synapsin I and neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF).[11] A measurable outcome of this cortical disinhibition is an increase in gamma-band oscillations on electroencephalography (EEG), a key translational biomarker used in both preclinical and clinical studies.[3][9]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from in-vitro, preclinical, and clinical studies of Lanicemine.

Table 1: In-Vitro Receptor Binding and Potency



Parameter	Value	Cell/System	Reference
Ki (NMDA Receptor)	0.56 - 2.1 μΜ	N/A	[5][8][12]
IC50	4 - 7 μΜ	CHO Cells	[5][8][12]
IC50	6.4 μΜ	Xenopus Oocytes	[5][12]

| Channel Trapping | 54% | In-vitro assay |[8][10] |

Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)

Study Identifier	Treatment Arms	Primary Endpoint	Result	Reference
Phase IIB (Study 9)	Lanicemine 100 mg (n=52)	Change in MADRS score from baseline at Week 3	-5.5 point difference vs. placebo (p=0.006)	[3][6]
	Lanicemine 150 mg (n=50)		-4.8 point difference vs. placebo (p=0.019)	[3]
	Placebo (n=50)			[3]
Phase IIB (Study 31)	Lanicemine 50 mg	Change in MADRS score from baseline at Week 6	No significant difference vs. placebo	[7][13]
	Lanicemine 100 mg		No significant difference vs. placebo	[7][13]

Table 3: Adverse Events in Human Studies



Study Population	Adverse Event	Lanicemine (100-150 mg)	Ketamine (0.5 mg/kg)	Placebo	Reference
Healthy Volunteers	Dissociativ e Symptoms (CADSS)	Not significantl y increased vs. placebo	Significantl y increased vs. placebo	-	[3]
	Feeling Abnormal/Dis inhibition/Illus ion	11% (150 mg dose)	24%	-	[3]

| MDD Patients | Dizziness (most common) | 33-50% | N/A | 12% |[6] |

Experimental Protocols

Protocol 1: Human Quantitative Electroencephalography (qEEG) Study

This protocol is based on a crossover study designed to compare the neurophysiological effects of lanicemine and ketamine.[3]

- Objective: To assess and compare the effects of lanicemine and ketamine on cortical activity using qEEG in healthy volunteers.
- Study Design: Randomized, double-blind, placebo-controlled, four-way crossover study. A
 washout period of at least 7 days is required between study periods.[3]
- Participants: Healthy male subjects, aged 30-45 years, with a Body Mass Index (BMI) of 18-30 kg/m². Participants should be non-smokers for at least 4 weeks.[3]
- Treatment Arms:
 - Lanicemine 75 mg, intravenous (IV) infusion over 60 minutes.
 - Lanicemine 150 mg, IV infusion over 60 minutes.



- Ketamine 0.5 mg/kg, IV infusion over 60 minutes.
- Placebo (0.9% saline), IV infusion over 60 minutes.

Methodology:

- EEG Setup: Scalp electrodes are placed according to the international 10-20 system (minimum of 28 channels).
- Baseline Recording: A pre-dose EEG recording is taken.
- Drug Administration: The assigned study drug is administered via a controlled IV infusion over 60 minutes.
- Post-Infusion Recordings: qEEG is assessed at multiple time points after the start of the infusion (e.g., 15, 60, 75, 180, and 480 minutes).[3]
- Data Analysis: EEG data is subjected to a fast Fourier transform. Power spectral density is computed, and changes in frequency bands (especially gamma, ~40 Hz) are analyzed relative to the pre-dosing baseline.

Outcome Measures:

- Primary: Change in relative gamma-band EEG magnitude.
- Secondary: Clinician-Administered Dissociative States Scale (CADSS) scores, Brief Psychiatric Rating Scale (BPRS), vital signs.[3]

Protocol 2: Preclinical Antidepressant-Like Activity in Rodents (Tail Suspension Test)

This protocol is adapted from studies evaluating the potentiation of antidepressant-like effects. [10][11]

- Objective: To assess the antidepressant-like activity of lanicemine alone or in combination with other compounds in mice.
- Study Design: Randomized, controlled experiment.



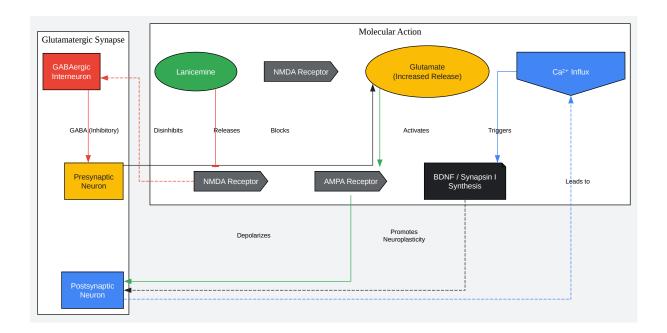
- Animals: Male C57BL/6J mice, 7 weeks old.[14] Animals are housed under standard laboratory conditions.
- Treatment Arms:
 - Vehicle control (0.9% NaCl), intraperitoneal (i.p.) injection.
 - Lanicemine (e.g., 2 mg/kg or 10 mg/kg), i.p. injection.
 - Other compounds of interest (e.g., Hyperforin).
 - Combination of Lanicemine and other compounds.
- · Methodology:
 - Drug Administration: Administer the assigned treatment via i.p. injection at a defined time before the test (e.g., 90 minutes).[10]
 - Tail Suspension Test (TST):
 - Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip.
 - The suspension point should be high enough to prevent the mouse from touching any surfaces.
 - Record the session (typically 6 minutes) using a video camera.
 - An observer, blind to the treatment groups, scores the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
- Outcome Measures:
 - Primary: Total time (in seconds) spent immobile. A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.



 Secondary: Locomotor activity can be assessed in a separate test to rule out confounding effects of hyperactivity.

Signaling Pathways and Visualizations

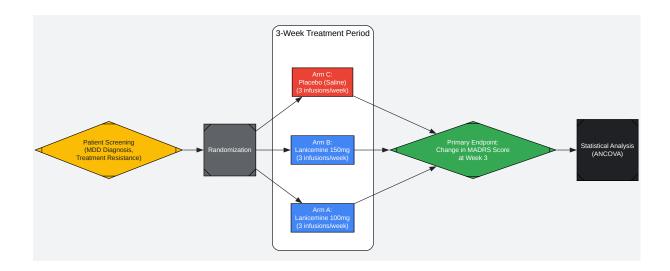
The following diagrams, generated using DOT language, illustrate key concepts related to Lanicemine.



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Caption: Proposed mechanism of action for Lanicemine at the glutamatergic synapse.

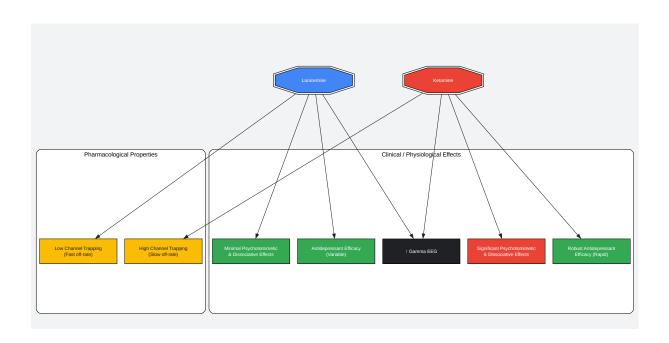




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Caption: Experimental workflow for a Phase IIB clinical trial of Lanicemine.





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Caption: Logical comparison of Lanicemine and Ketamine properties and effects.

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